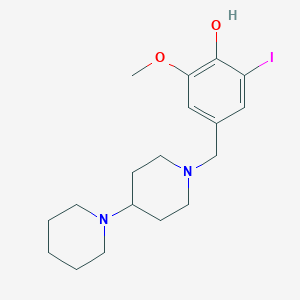
1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine-based molecules and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. It has also been suggested that this compound acts by inhibiting various enzymes, including histone deacetylases and proteasomes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, it has been found to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, it has been found to protect dopaminergic neurons and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the therapeutic potential of this compound in other diseases, such as Huntington's disease and multiple sclerosis, remains to be explored.
Métodos De Síntesis
The synthesis of 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-pyridinemethanol with cycloheptylamine to obtain 2-(cycloheptylamino)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, it has been found to protect dopaminergic neurons and reduce oxidative stress.
Propiedades
IUPAC Name |
1-(1-cycloheptylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c29-24(26-19-21-7-5-6-14-25-21)20-10-15-27(16-11-20)23-12-17-28(18-13-23)22-8-3-1-2-4-9-22/h5-7,14,20,22-23H,1-4,8-13,15-19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSLUNBWJGUZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)